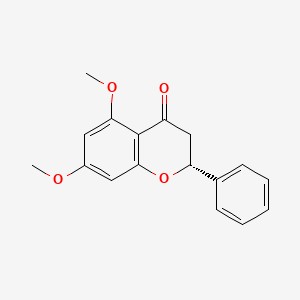

(R)-5,7-Dimethoxyflavanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(2R)-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3/t14-/m1/s1 |

InChI Key |

IAFBOKYTDSDNHV-CQSZACIVSA-N |

Isomeric SMILES |

COC1=CC2=C(C(=O)C[C@@H](O2)C3=CC=CC=C3)C(=C1)OC |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

(R)-5,7-Dimethoxyflavanone: A Comprehensive Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5,7-Dimethoxyflavanone, a member of the flavonoid family, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, quantitative analysis, detailed experimental protocols for its extraction and identification, and its modulation of key signaling pathways. While the initial query specified the (R)-enantiomer of 5,7-dimethoxyflavanone, the predominant form reported in natural sources is the achiral flavone, 5,7-dimethoxyflavone. Flavanones possess a chiral center at the C2 position and can exist as (R) and (S) enantiomers, which are often found in nature as scalemic or racemic mixtures. However, the bulk of scientific literature focuses on the corresponding flavone. This document will primarily address 5,7-dimethoxyflavone, with a note on the stereochemistry where relevant.

Natural Occurrence and Sources

5,7-Dimethoxyflavone is predominantly found in the plant kingdom, with significant concentrations in the rhizomes of species belonging to the Zingiberaceae family.

Primary Natural Sources:

-

Kaempferia parviflora (Black Ginger): Native to Thailand, this plant is the most widely recognized and studied source of 5,7-dimethoxyflavone. The rhizomes are rich in various methoxyflavones, with 5,7-dimethoxyflavone being a major constituent.

-

Boesenbergia pandurata (Fingerroot): Another member of the ginger family found in Southeast Asia, the rhizomes of Boesenbergia pandurata also contain a variety of flavonoids, including 5,7-dimethoxyflavone.[1]

-

Scutellaria baicalensis (Baikal Skullcap): The roots of this plant are a source of numerous flavonoids. While rich in compounds like baicalein and wogonin, the presence of 5,7-dimethoxyflavone has been reported, though typically in lower concentrations compared to the primary sources.[2]

Data Presentation: Quantitative Analysis

The concentration of 5,7-dimethoxyflavone can vary significantly depending on the plant source, geographical location, and the extraction method employed.

Table 1: Quantitative Analysis of 5,7-Dimethoxyflavone in Kaempferia parviflora Rhizomes

| Extraction Method | Solvent System | Yield of 5,7-Dimethoxyflavone | Reference |

| Maceration (7 days) | 95% Ethanol | 48.10 ± 9.62 g/100 mL of concentrated extract | [3] |

| Maceration (7 days) | 75% Ethanol | 3.49 ± 0.70 g/100 mL of concentrated extract | [3] |

| Maceration (7 days) | 50% Ethanol | 2.14 ± 0.43 g/100 mL of concentrated extract | [3] |

| Maceration (7 days) | 25% Ethanol | 1.11 ± 0.02 g/100 mL of concentrated extract | |

| TLC-Densitometry | Not specified | 2.15 ± 0.64 g/100 g of dry rhizomes | |

| TLC Image Analysis | Not specified | 1.96 ± 0.51 g/100 g of dry rhizomes | |

| Sonication-Assisted Extraction (45 mins) | 95% Ethanol | 0.29 g/100 mL of concentrated extract |

Note: Quantitative data for 5,7-dimethoxyflavone in Boesenbergia pandurata and Scutellaria baicalensis is less specific in the reviewed literature, which often reports on a broader range of flavonoids.

Experimental Protocols

Protocol 1: Extraction of 5,7-Dimethoxyflavone from Kaempferia parviflora Rhizomes

This protocol details three common extraction methods: maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

1.1. Plant Material Preparation:

-

Obtain dried rhizomes of Kaempferia parviflora.

-

Grind the rhizomes into a fine powder using a mechanical grinder.

-

Sieve the powder to ensure a uniform particle size.

1.2. Maceration Protocol:

-

Weigh 10 g of the dried rhizome powder.

-

Place the powder in a sealed container and add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).

-

Seal the container and keep it at room temperature for 7 days, with occasional shaking.

-

After 7 days, filter the mixture through Whatman No. 1 filter paper.

-

Wash the residue with a small amount of fresh 95% ethanol to ensure complete extraction.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50°C.

1.3. Ultrasound-Assisted Extraction (UAE) Protocol:

-

Weigh 5 g of the dried rhizome powder.

-

Place the powder in a flask and add 250 mL of 95% ethanol (1:50 solid-to-solvent ratio).

-

Place the flask in an ultrasonic bath.

-

Sonicate for a specified duration (e.g., 15-45 minutes).

-

Filter the mixture and concentrate the extract as described in the maceration protocol.

1.4. Microwave-Assisted Extraction (MAE) Protocol:

-

Weigh 1 g of the dried rhizome powder.

-

Place the powder in a microwave extraction vessel and add the appropriate solvent.

-

Set the microwave parameters (e.g., 360 W for 2 minutes for water-based extraction).

-

After extraction, allow the vessel to cool, then filter and concentrate the extract.

Protocol 2: Isolation and Purification of 5,7-Dimethoxyflavone by Column Chromatography

2.1. Preparation of the Crude Extract:

-

A concentrated crude extract is obtained using one of the methods described in Protocol 1.

2.2. Column Chromatography Procedure:

-

Stationary Phase: Silica gel (60-120 mesh) is typically used.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform:acetone:formic acid at a ratio of 5:4:1:0.2). Visualize the spots under UV light (254 nm).

-

Pooling and Concentration: Combine the fractions containing the pure 5,7-dimethoxyflavone (identified by comparing the Rf value with a standard) and concentrate them to obtain the purified compound.

Protocol 3: Identification and Structural Elucidation

3.1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A common mobile phase is methanol:0.1% v/v aqueous acetic acid (70:30 v/v).

-

Detection: UV detector set at a wavelength where 5,7-dimethoxyflavone shows maximum absorbance (e.g., 254 nm).

-

Identification: Compare the retention time of the peak in the sample with that of a pure standard of 5,7-dimethoxyflavone.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H-NMR (Proton NMR): Provides information about the number and types of protons in the molecule.

-

Expected Signals for 5,7-Dimethoxyflavone:

-

Singlets for the two methoxy groups (around δ 3.8-4.0 ppm).

-

Signals for the aromatic protons on the A and B rings. The protons at C6 and C8 of the A-ring will appear as doublets, and the protons of the unsubstituted B-ring will show characteristic multiplets.

-

A singlet for the proton at C3.

-

-

-

13C-NMR (Carbon NMR): Provides information about the number and types of carbon atoms.

-

Expected Signals for 5,7-Dimethoxyflavone:

-

Signals for the two methoxy carbons (around δ 55-56 ppm).

-

Signals for the aromatic carbons and the carbons of the pyranone ring. The carbonyl carbon (C4) will appear at a downfield chemical shift (around δ 176 ppm).

-

-

3.3. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS) is commonly used.

-

Analysis: Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M+H]+ or [M-H]-) corresponding to the molecular weight of 5,7-dimethoxyflavone (C17H14O4, MW: 282.29 g/mol ).

-

Fragmentation Pattern: Tandem MS (MS/MS) can be used to study the fragmentation pattern, which provides further structural information. Common fragmentations for flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring.

Signaling Pathways and Biological Activities

5,7-Dimethoxyflavone has been shown to modulate several key signaling pathways, contributing to its observed biological activities, particularly its anti-inflammatory effects.

Inhibition of NF-κB and MAPK Signaling Pathways

In vitro studies have demonstrated that 5,7-dimethoxyflavone can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This anti-inflammatory action is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

References

The Biological Activity of 5,7-Dimethoxyflavone: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavone (DMF), a principal bioactive polymethoxyflavone found in plants such as Kaempferia parviflora, has garnered significant attention within the scientific community for its diverse pharmacological effects.[1][2][3] This whitepaper provides a comprehensive technical overview of the biological activities of 5,7-dimethoxyflavone, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from key studies.

It is important to clarify a key stereochemical aspect of this molecule. 5,7-Dimethoxyflavone is a flavone, characterized by a C2-C3 double bond within its C-ring. This structural feature results in a planar C-ring, and consequently, the molecule is achiral and does not possess enantiomers. Therefore, this guide will discuss the biological activities of 5,7-dimethoxyflavone as a single chemical entity.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of 5,7-Dimethoxyflavone.

Table 1: Cytotoxicity of 5,7-Dimethoxyflavone and its Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 µM | [3][4] |

| Oxime Derivative 4 | HepG2 (Liver Cancer) | 36.38 µg/mL | |

| Oxime Derivative 4 | T47D (Breast Cancer) | 41.66 µg/mL | |

| Oxime Derivative 6 | HepG2 (Liver Cancer) | 25.34 µg/mL | |

| Oxime Derivative 6 | T47D (Breast Cancer) | 22.94 µg/mL | |

| Compound 7 | HepG2 (Liver Cancer) | 21.36 µg/mL | |

| Compound 7 | T47D (Breast Cancer) | 25.00 µg/mL |

Table 2: Enzyme Inhibition and Other Bioactivities

| Activity | Target/Assay | IC50 Value | Reference |

| Butyrylcholinesterase (BChE) Inhibition | Free 5,7-DMF | 62.4 ± 5.9 µM | |

| Butyrylcholinesterase (BChE) Inhibition | 5,7-DMF/HPβ-CD complex | 23.5 ± 6.4 µM | |

| Antifungal Activity (Oxime Derivative 6) | Candida albicans | 48.98 µg/mL |

Key Biological Activities and Signaling Pathways

5,7-Dimethoxyflavone exhibits a broad spectrum of biological activities, influencing various cellular processes through the modulation of key signaling pathways.

Anti-Sarcopenic Effects

In aged mice, 5,7-dimethoxyflavone has been shown to counteract sarcopenia by increasing muscle mass and function. This is achieved through the stimulation of protein synthesis and inhibition of proteolysis.

-

Signaling Pathway: 5,7-Dimethoxyflavone activates the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This leads to the downstream activation of the mammalian target of rapamycin (mTOR) and its effectors, 4E-binding protein 1 (4E-BP1) and 70-kDa ribosomal protein S6 kinase (p70S6K), which are crucial for initiating protein synthesis. Simultaneously, the phosphorylation of Forkhead box O3 (FoxO3) by Akt leads to a reduction in the expression of E3 ubiquitin ligases and autophagy-related genes, thereby inhibiting muscle protein breakdown. Furthermore, it enhances mitochondrial biogenesis by upregulating PGC-1α.

Melanogenesis Induction

5,7-Dimethoxyflavone stimulates melanin synthesis in B16F10 melanoma cells, suggesting its potential as a photoprotective agent.

-

Signaling Pathway: The mechanism involves the elevation of intracellular cyclic AMP (cAMP) levels. This activates a cascade that includes the phosphorylation of cAMP responsive element-binding protein (CREB) and the modulation of the Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway. These events lead to the upregulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, and subsequently, increased melanin production.

References

Unveiling the Therapeutic Potential of (R)-5,7-Dimethoxyflavanone: A Technical Guide

Disclaimer: This technical guide focuses on the pharmacological properties of 5,7-dimethoxyflavone and 5,7-dimethoxyflavanone. Due to a lack of specific research on the (R)-enantiomer, the data presented herein is based on studies of the achiral flavone or the flavanone without specified stereochemistry. The chirality at the C2 position of the flavanone may influence its biological activity, and this represents a notable gap in the current scientific literature.

Introduction

(R)-5,7-Dimethoxyflavanone belongs to the flavonoid family, a class of polyphenolic secondary metabolites found in various plants. Its structural analog, 5,7-dimethoxyflavone (DMF), is a major bioactive component of Kaempferia parviflora (black ginger) and has garnered significant scientific interest for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of the known pharmacological properties, mechanisms of action, and relevant experimental data pertaining to 5,7-dimethoxyflavone and its flavanone form, offering a valuable resource for researchers and drug development professionals. The potential therapeutic applications of this compound span metabolic disorders, inflammatory conditions, neurodegenerative diseases, and oncology.

Pharmacological Properties

5,7-Dimethoxyflavone exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and anti-sarcopenic properties. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Antioxidant Activities

In preclinical studies, 5,7-dimethoxyflavone has demonstrated significant anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages.[2] These effects are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways.[2] Animal models of acute inflammation, such as carrageenan-induced paw edema, have further corroborated these anti-inflammatory properties.[2]

Neuroprotective Effects

The neuroprotective potential of 5,7-dimethoxyflavone has been investigated in models of neuroinflammation and neurodegeneration. Studies have shown that it can mitigate neuroinflammation and protect neurons. In a mouse model with LPS-induced memory impairment, oral administration of 5,7-dimethoxyflavone for 21 days led to a significant reduction in the levels of amyloid-β, IL-1β, IL-6, and TNF-α.[3] Furthermore, treatment with this compound resulted in an increase in the brain-derived neurotrophic factor (BDNF) level. Behavioral tests, such as the Morris Water Maze, have indicated improvements in cognitive function in treated animals.

Anticancer Activity

5,7-Dimethoxyflavone has shown promise as an anticancer agent in various cancer cell lines. It has been observed to inhibit the proliferation of cancer cells and induce apoptosis. For instance, in HepG2 liver cancer cells, it was found to induce cell death by promoting the generation of reactive oxygen species (ROS), arresting the cell cycle, and triggering apoptosis. The IC50 value for its effect on HepG2 cell viability was determined to be 25 µM.

Anti-sarcopenic Effects

Recent research has highlighted the potential of 5,7-dimethoxyflavone in combating sarcopenia, the age-related loss of muscle mass and function. In aged mice, oral administration of this compound was shown to enhance physical performance, including grip strength and endurance, and to increase muscle mass. The underlying mechanism is believed to involve the regulation of protein turnover and the promotion of mitochondrial biogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on 5,7-Dimethoxyflavone.

| Pharmacological Effect | Model System | Concentration/Dose | Key Findings | Reference |

| Anticancer | HepG2 Liver Cancer Cells | 10, 25, and 50 µM | Induces ROS production, cell cycle arrest at G1 phase, and apoptosis. IC50 of 25 µM for cell viability. | |

| Anti-inflammatory | Carrageenan-induced Pleurisy in Rats | 75-150 mg/kg | Reduces exudate volume and inhibits prostaglandin production. | |

| Anti-sarcopenic | Aged Mice | 25 and 50 mg/kg (p.o.) | Increases grip strength, running endurance, and muscle volume. Decreases serum IL-6 and TNF-α. | |

| Neuroprotective | LPS-induced Memory-impaired Mice | 10, 20, 40 mg/kg (p.o.) for 21 days | Reduces levels of Aβ, IL-1β, IL-6, and TNF-α. Increases BDNF levels. | |

| Melanogenesis | B16F10 Melanoma Cells | 0-25 µM for 48h | Induces melanogenesis by increasing cAMP. | |

| Lipid Accumulation Inhibition | 3T3-L1 Adipocytes | 0-20 µM for 8 days | Inhibits lipid accumulation by reducing TG accumulation and inhibits adipocyte differentiation. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the pharmacological properties of 5,7-Dimethoxyflavone.

In Vivo Neuroprotection Assessment in LPS-Induced Memory-Impaired Mice

Objective: To evaluate the neuroprotective effects of 5,7-Dimethoxyflavone on cognitive function and neuroinflammation in a mouse model of lipopolysaccharide (LPS)-induced memory impairment.

Methodology:

-

Animals: Male ICR mice (8-12 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Groups: Mice are divided into several groups: a control group (saline), an LPS-induced group (0.25 mg/kg), a positive control group (e.g., Ibuprofen 40 mg/kg), and treatment groups receiving 5,7-Dimethoxyflavone at various doses (10, 20, and 40 mg/kg).

-

Administration: 5,7-Dimethoxyflavone and the positive control are administered orally for 21 consecutive days.

-

Induction of Neuroinflammation: From day 18 to day 21, neuroinflammation is induced by daily intraperitoneal (i.p.) injections of LPS (from E. coli O55:B5).

-

Behavioral Testing (Morris Water Maze): Following the treatment period, spatial learning and memory are assessed using the Morris Water Maze test. This involves training the mice to find a hidden platform in a circular pool of opaque water, using distal visual cues. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are recorded.

-

Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected. Levels of amyloid-β, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and BDNF are measured using enzyme-linked immunosorbent assay (ELISA).

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and apoptotic effects of 5,7-Dimethoxyflavone on a cancer cell line (e.g., HepG2).

Methodology:

-

Cell Culture: HepG2 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of 5,7-Dimethoxyflavone (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) is also included. After incubation, MTT solution is added to each well, and the plate is incubated for a further 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Apoptosis Assay (DAPI Staining): Cells are treated with 5,7-Dimethoxyflavone as described above. After treatment, cells are fixed and stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using a fluorescent probe such as DCFH-DA. Cells are treated with 5,7-Dimethoxyflavone and then incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence plate reader.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of 5,7-Dimethoxyflavone are mediated through its interaction with several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 5,7-Dimethoxyflavone has been shown to inhibit the activation of this pathway. By preventing the phosphorylation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 5,7-Dimethoxyflavone.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. 5,7-Dimethoxyflavone has been shown to modulate this pathway, which is particularly relevant to its anti-sarcopenic and potential anticancer effects. In the context of sarcopenia, it is suggested that the anti-inflammatory action of 5,7-Dimethoxyflavone may lead to an improvement in PI3K/Akt signaling.

Caption: Modulation of the PI3K/Akt signaling pathway by 5,7-Dimethoxyflavone.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the pharmacological properties of a compound like 5,7-Dimethoxyflavone, from initial screening to in vivo validation.

Caption: General experimental workflow for pharmacological investigation.

Conclusion

5,7-Dimethoxyflavone, a close structural analog of this compound, demonstrates a remarkable range of pharmacological activities with therapeutic potential in several disease areas. Its ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt, underpins its anti-inflammatory, neuroprotective, anticancer, and anti-sarcopenic effects. While the existing data is promising, further research is warranted to elucidate the specific pharmacological profile of the (R)-enantiomer of 5,7-Dimethoxyflavanone. A thorough investigation into its stereospecific effects will be crucial for the development of this compound as a potential therapeutic agent. This guide serves as a foundational resource for researchers embarking on such investigations, providing a summary of the current knowledge and detailed experimental frameworks.

References

- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-5,7-Dimethoxyflavanone: A Deep Dive into its Neuroprotective Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-5,7-Dimethoxyflavanone , a naturally occurring methoxyflavone, has emerged as a promising candidate for neuroprotection. This technical guide synthesizes the current understanding of its core mechanisms of action, providing a detailed overview for researchers, scientists, and drug development professionals. The neuroprotective effects of this compound appear to be multi-faceted, primarily involving anti-inflammatory activity, modulation of key signaling pathways related to oxidative stress, and regulation of neurotransmitter systems.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a combination of pathways, including the suppression of neuroinflammation, activation of the Nrf2/HO-1 antioxidant response, and modulation of GABAergic and serotonergic systems. These actions collectively contribute to reducing neuronal damage and promoting cell survival in the face of neurotoxic insults.

Anti-inflammatory Effects

Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. This compound has been shown to mitigate inflammatory responses in the brain. In preclinical models using lipopolysaccharide (LPS) to induce neuroinflammation, administration of 5,7-dimethoxyflavone led to a significant reduction in pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4] This anti-inflammatory activity is believed to be mediated, in part, through the modulation of the NF-κB/IκB and TLR4/MyD88 signaling pathways.[5]

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is another critical factor in neuronal cell death. This compound appears to bolster the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes like HO-1. HO-1, in turn, helps to protect cells from oxidative damage. The activation of this pathway by this compound suggests a potent mechanism for mitigating oxidative stress-induced neurodegeneration.

Modulation of Neurotransmitter Systems

In addition to its anti-inflammatory and antioxidant properties, this compound has been predicted through in silico models and validated in vivo to interact with key neurotransmitter receptors. Specifically, it has been shown to upregulate the hippocampal mRNA expression of GABA A receptor subunit alpha-1 (GABRA1), and serotonin receptors 5-HT2A and 5-HT2C. The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation can have neuroprotective effects. The serotonergic system is also implicated in mood, cognition, and neuronal plasticity. By influencing these systems, this compound may contribute to improved neuronal function and resilience.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of 5,7-dimethoxyflavone.

Table 1: Effects on Pro-inflammatory Cytokines and Brain-Derived Neurotrophic Factor (BDNF) in LPS-Induced Memory-Impaired Mice

| Biomarker | Treatment Group | Change | Reference |

| IL-1β | 5,7-dimethoxyflavone | Significantly reduced | |

| IL-6 | 5,7-dimethoxyflavone | Significantly reduced | |

| TNF-α | 5,7-dimethoxyflavone | Significantly reduced | |

| BDNF | 5,7-dimethoxyflavone | Significantly increased |

Table 2: In Silico Target Prediction and Molecular Docking

| Predicted Target | Model | Binding Interaction Score | Interacting Residues | Reference |

| GABRA1 | Ligand-based & Molecular Docking | -9.40 kcal/mol | His102, Tyr160 | |

| GABRG2 | Ligand-based & Molecular Docking | -9.40 kcal/mol | - | |

| 5-HT2A | Proteochemometric | - | - | |

| IGF1R | Proteochemometric | - | - | |

| 5-HT2C | Proteochemometric | - | - |

Table 3: Effects on Gene Expression in the Hippocampus of LPS-Induced Memory-Impaired Mice

| Gene | Treatment Group | Change | Reference |

| GABRA1 | 5,7-dimethoxyflavone | Significantly upregulated | |

| 5-HT2A | 5,7-dimethoxyflavone | Significantly upregulated | |

| 5-HT2C | 5,7-dimethoxyflavone | Significantly upregulated |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the neuroprotective action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the neuroprotective effects of 5,7-dimethoxyflavone.

In Vivo Model of Neuroinflammation

-

Animal Model: Male ICR mice were used.

-

Induction of Neuroinflammation: Lipopolysaccharide (LPS) was administered intraperitoneally at a dose of 0.25 mg/kg for four consecutive days to induce memory impairment and neuroinflammation.

-

Treatment: 5,7-dimethoxyflavone was administered orally at doses of 10, 20, and 40 mg/kg for 21 days. Ibuprofen (40 mg/kg) was used as a positive control.

-

Behavioral Tests:

-

Morris Water Maze (MWM): To assess spatial learning and memory.

-

Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.

-

-

Biochemical Analysis:

-

ELISA: Levels of Aβ, IL-1β, IL-6, TNF-α, and BDNF in the hippocampus were measured using specific ELISA kits.

-

RT-PCR: Hippocampal mRNA expression levels of GABRA1, 5-HT2A, and 5-HT2C were quantified.

-

In Silico Target Prediction and Molecular Docking

-

Ligand-based and Proteochemometric Models: These computational models were used to predict potential protein targets of 5,7-dimethoxyflavone.

-

Molecular Docking:

-

Software: PyRx and Discovery Studio Visualiser were used for docking simulations.

-

Procedure: The 3D structure of 5,7-dimethoxyflavone was docked into the binding sites of predicted protein targets (e.g., GABRA1) to estimate the binding affinity and identify key interacting residues.

-

Cell Culture and Neurotoxicity Assays

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a common in vitro model for neuroprotective studies.

-

Induction of Neurotoxicity: Neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+) or hydrogen peroxide (H2O2) are used to induce neuronal cell death.

-

Treatment: Cells are pre-treated with various concentrations of this compound before the addition of the neurotoxin.

-

Cell Viability Assay:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

-

Apoptosis Assays:

-

Hoechst 33342 Staining: To visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

-

-

Western Blot Analysis: To measure the protein expression levels of key signaling molecules involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and the Nrf2/HO-1 pathway.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Conclusion

This compound demonstrates significant neuroprotective potential through a multi-target mechanism of action. Its ability to concurrently suppress neuroinflammation, combat oxidative stress via the Nrf2/HO-1 pathway, and modulate key neurotransmitter systems makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research aimed at fully elucidating its therapeutic efficacy and advancing its development as a potential neuroprotective agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. login.medscape.com [login.medscape.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of 5,7-Dimethoxyflavone from Kaempferia parviflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferia parviflora, a member of the Zingiberaceae family commonly known as black ginger, has a long history of use in traditional medicine, particularly in Southeast Asia.[1][2][3] Modern scientific investigations have begun to validate its therapeutic potential, revealing a wealth of bioactive compounds. Among these, 5,7-Dimethoxyflavone (DMF) has emerged as a significant polymethoxyflavone with promising pharmacological activities, including notable anticancer properties.[4][5] This technical guide provides an in-depth exploration of the anticancer mechanisms of DMF, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Antiproliferative and Cytotoxic Activity

5,7-Dimethoxyflavone has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The methylated nature of DMF is believed to contribute to its enhanced stability and potency compared to its unmethylated counterparts.

Quantitative Data: IC50 Values

The following table summarizes the reported IC50 values for 5,7-Dimethoxyflavone and its derivatives against various cancer cell lines, providing a comparative overview of its cytotoxic potential.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 5,7-Dimethoxyflavone | HepG2 (Liver Carcinoma) | 25 µM | |

| 5,7-Dimethoxyflavone Derivative (Oxime) | HepG2 (Liver Carcinoma) | 25.34 µg/mL | |

| 5,7-Dimethoxyflavone Derivative (Oxime) | T47D (Breast Cancer) | 22.94 µg/mL | |

| 5,7-Dimethoxyflavone Derivative | HepG2 (Liver Carcinoma) | 21.36 µg/mL | |

| 5,7-Dimethoxyflavone Derivative | T47D (Breast Cancer) | 25.00 µg/mL |

Mechanisms of Anticancer Action

The anticancer activity of 5,7-Dimethoxyflavone is not merely cytotoxic but is underpinned by a multi-faceted mechanism of action that includes the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that eliminates damaged or cancerous cells. DMF has been shown to be a potent inducer of apoptosis in cancer cells through various interconnected pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential (ΔΨm). This disruption of the mitochondria, the cell's powerhouse, triggers the release of pro-apoptotic factors and the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Cancer cells often exhibit uncontrolled cell cycle progression. 5,7-Dimethoxyflavone has been observed to interfere with this process, inducing cell cycle arrest, which prevents cancer cells from dividing. Studies have shown that DMF can cause an accumulation of cells in the G0/G1 or sub-G1 phase of the cell cycle, effectively halting their proliferation. This effect is often a precursor to apoptosis.

Anti-Metastatic Potential

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. Emerging evidence suggests that compounds from Kaempferia parviflora may possess anti-metastatic properties. This can be achieved by inhibiting the migration and invasion of cancer cells. While direct evidence for 5,7-Dimethoxyflavone is still being established, related flavonoids have been shown to suppress matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating cancer cell invasion.

Experimental Protocols

To facilitate reproducible and rigorous research, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer properties of 5,7-Dimethoxyflavone.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

5,7-Dimethoxyflavone (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 5,7-Dimethoxyflavone. Include a vehicle control (solvent only) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for observing changes in the expression of apoptosis-related proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest, such as cleaved caspases.

-

Materials:

-

Treated and untreated cell samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer on ice, centrifuge to remove debris, and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspases or a change in the Bax/Bcl-2 ratio indicates apoptosis.

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells. It is widely used for cell cycle analysis.

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells, which is proportional to their DNA content, is measured as they pass through a laser beam. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

Treated and untreated cell samples

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Procedure:

-

Cell Preparation: Harvest the cells and wash them with cold PBS.

-

Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in the PI/RNase A staining solution. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram and use analysis software to quantify the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.

-

Conclusion and Future Directions

5,7-Dimethoxyflavone, a key bioactive compound from Kaempferia parviflora, exhibits significant anticancer properties through the induction of apoptosis and cell cycle arrest. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the detailed molecular targets of DMF, its efficacy in in vivo models, and its potential for synergistic combinations with existing chemotherapeutic agents. The continued investigation of 5,7-Dimethoxyflavone holds promise for the development of novel and effective anticancer therapies.

References

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Evaluating the Diverse Anticancer Effects of Laos Kaempferia parviflora (Black Ginger) on Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5,7-Dimethoxyflavone: A Multifaceted Modulator of Metabolic Syndrome Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of interrelated conditions including insulin resistance, dyslipidemia, obesity, and chronic low-grade inflammation, presents a significant and growing global health challenge. 5,7-Dimethoxyflavone (DMF), a naturally occurring flavonoid found in Kaempferia parviflora (black ginger), has emerged as a promising therapeutic candidate for the management of metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the current understanding of DMF's effects on the core pathways underlying metabolic syndrome. We delve into the molecular mechanisms, present quantitative data from key preclinical studies in clearly structured tables, detail experimental methodologies, and provide visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

5,7-Dimethoxyflavone (DMF) is a bioactive flavone that has garnered significant attention for its diverse pharmacological activities, including anti-obesity, anti-inflammatory, and antidiabetic properties.[3][4][5] Its multifaceted effects on various components of metabolic syndrome make it a compelling molecule for further investigation and potential therapeutic development. This document aims to consolidate the existing preclinical evidence, focusing on the molecular pathways modulated by DMF.

Effects on Obesity and Adipogenesis

DMF has demonstrated potent anti-obesity effects in preclinical models, primarily through the inhibition of adipogenesis and the modulation of key metabolic regulators.

Inhibition of Adipogenesis

Studies in 3T3-L1 adipocytes have shown that DMF dose-dependently suppresses the accumulation of lipid droplets and triglycerides by inhibiting the process of adipogenesis. This inhibition is achieved through the downregulation of critical adipogenic transcription factors.

Molecular Mechanisms

DMF's anti-adipogenic effects are mediated by:

-

Downregulation of Adipogenic Transcription Factors: DMF significantly reduces the expression of peroxisome proliferator-activated receptor-γ (PPARγ), CCAAT/enhancer-binding protein-α (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c).

-

Inhibition of Lipogenic Enzymes: The expression of key enzymes involved in lipid synthesis, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), lipoprotein lipase (LPL), and HMG-CoA reductase (HMGR), is also suppressed by DMF.

-

Activation of AMP-activated Protein Kinase (AMPK): DMF activates AMPK, a central regulator of cellular energy homeostasis, which in turn phosphorylates and inactivates ACC, leading to reduced fatty acid synthesis.

Quantitative Data from Preclinical Studies

Table 1: Effects of 5,7-Dimethoxyflavone on Obesity Parameters in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Control (HFD) | 5,7-DMF (50 mg/kg/day) | Percentage Change | Reference |

| Body Weight Gain (g) | 15.8 ± 1.2 | 9.7 ± 1.5 | ↓ 38.6% | |

| Epididymal Fat Pad Weight (g) | 2.1 ± 0.3 | 1.3 ± 0.2 | ↓ 38.1% | |

| Serum Total Cholesterol (mg/dL) | 210.5 ± 15.2 | 165.8 ± 12.1 | ↓ 21.2% | |

| Serum LDL-Cholesterol (mg/dL) | 55.4 ± 6.8 | 38.2 ± 5.3 | ↓ 31.0% | |

| Hepatic Triglyceride (mg/g) | 45.3 ± 5.1 | 28.7 ± 4.2* | ↓ 36.6% |

*p < 0.05 compared to HFD control

Experimental Protocols

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD, e.g., 60% kcal from fat) for a period of 6-8 weeks to induce obesity. DMF is then orally administered daily for a subsequent 6 weeks. Body weight, food intake, and fat pad weights are measured. Serum and tissue samples are collected for biochemical and molecular analyses.

Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes in the presence of a standard differentiation cocktail (e.g., isobutylmethylxanthine, dexamethasone, and insulin) with or without various concentrations of DMF. Lipid accumulation is assessed by Oil Red O staining, and triglyceride content is quantified. Gene and protein expression of adipogenic markers are determined by qPCR and Western blotting, respectively.

Signaling Pathway Diagram

Caption: 5,7-DMF inhibits adipogenesis by activating AMPK and downregulating key transcription factors.

Amelioration of Insulin Resistance and Dyslipidemia

DMF has shown significant potential in improving glucose homeostasis and lipid profiles, key components of metabolic syndrome.

Antidiabetic Effects

In a streptozotocin (STZ)-induced diabetic rat model, oral administration of DMF significantly reduced fasting blood glucose levels and glycosylated hemoglobin (HbA1c). Furthermore, DMF treatment led to increased plasma insulin and C-peptide levels, suggesting a protective effect on pancreatic β-cells or improved insulin secretion.

Hypolipidemic Effects

The same STZ-induced diabetic rat study demonstrated that DMF effectively ameliorates dyslipidemia. Treatment with DMF resulted in a significant reduction in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-c), while concurrently increasing high-density lipoprotein cholesterol (HDL-c) levels.

Molecular Mechanisms

The beneficial effects of DMF on glucose and lipid metabolism are attributed to:

-

PPARα/γ Activation: DMF has been identified as an activator of both PPARα and PPARγ. PPARα activation leads to increased fatty acid oxidation, while PPARγ activation enhances insulin sensitivity in peripheral tissues.

-

Mitochondrial Biogenesis: In skeletal muscle, DMF promotes mitochondrial biogenesis by increasing the expression of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). This leads to enhanced fatty acid oxidation and glucose disposal.

Quantitative Data from Preclinical Studies

Table 2: Effects of 5,7-Dimethoxyflavone on Diabetic and Lipid Parameters in STZ-Induced Diabetic Rats

| Parameter | Diabetic Control | 5,7-DMF (100 mg/kg) | Percentage Change | Reference |

| Blood Glucose (mg/dL) | 345.2 ± 25.8 | 124.2 ± 11.5 | ↓ 64.0% | |

| Plasma Insulin (μU/mL) | 5.8 ± 0.7 | 9.4 ± 1.1 | ↑ 62.1% | |

| Serum Triglycerides (mg/dL) | 185.6 ± 14.2 | 110.4 ± 9.8 | ↓ 40.5% | |

| Serum Total Cholesterol (mg/dL) | 220.1 ± 18.5 | 145.3 ± 12.9 | ↓ 34.0% | |

| Serum LDL-c (mg/dL) | 125.7 ± 11.3 | 75.9 ± 8.1 | ↓ 39.6% | |

| Serum HDL-c (mg/dL) | 30.2 ± 3.5 | 48.6 ± 4.7 | ↑ 60.9% |

*p < 0.05 compared to diabetic control

Experimental Protocols

Animal Model: Diabetes is induced in rats (e.g., Wistar) by a single intraperitoneal injection of streptozotocin (STZ). Diabetic rats are then treated orally with DMF daily for a specified period (e.g., 60 days). Blood samples are collected at regular intervals to monitor glucose levels and at the end of the study for lipid profile and insulin analysis.

Signaling Pathway Diagram

Caption: 5,7-DMF enhances insulin sensitivity and lipid metabolism via PPAR and PGC-1α activation.

Attenuation of Inflammation

Chronic low-grade inflammation is a hallmark of metabolic syndrome. DMF exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

Suppression of Pro-inflammatory Mediators

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that DMF inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). In vivo, DMF has been shown to reduce serum levels of TNF-α and IL-6 in aged mice and in a rat model of pleurisy.

Molecular Mechanisms

The anti-inflammatory effects of DMF are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

-

Inhibition of IκBα Phosphorylation and Degradation: DMF prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Suppression of NF-κB Nuclear Translocation: By inhibiting IκBα degradation, DMF effectively blocks the nuclear translocation of the p65 subunit of NF-κB.

-

Downregulation of NF-κB Target Genes: As a result, the transcription of NF-κB target genes, including those encoding for iNOS, COX-2, TNF-α, and IL-6, is suppressed.

Some evidence also suggests that DMF may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which also plays a role in inflammation.

Quantitative Data from Preclinical Studies

Table 3: Effects of 5,7-Dimethoxyflavone on Inflammatory Markers

| Model | Marker | Control | 5,7-DMF | Percentage Change | Reference |

| LPS-stimulated RAW 264.7 cells | NO Production (µM) | 25.4 ± 1.8 | 10.2 ± 1.1* (at 25 µM) | ↓ 59.8% | |

| LPS-stimulated RAW 264.7 cells | TNF-α Production (pg/mL) | 1850 ± 150 | 780 ± 90* (at 25 µM) | ↓ 57.8% | |

| Aged Mice Serum | IL-6 (pg/mL) | 120.5 ± 15.2 | 75.3 ± 10.1* (at 50 mg/kg) | ↓ 37.5% | |

| Aged Mice Serum | TNF-α (pg/mL) | 98.7 ± 12.4 | 60.1 ± 8.9* (at 50 mg/kg) | ↓ 39.1% |

*p < 0.05 compared to control

Experimental Protocols

In Vitro Inflammation Model: Murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are pre-treated with various concentrations of DMF before LPS stimulation. The production of NO is measured in the culture supernatant using the Griess reagent. The levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified by ELISA.

Western Blot Analysis for NF-κB Pathway: To assess the effect on the NF-κB pathway, cytoplasmic and nuclear extracts of DMF-treated and untreated cells are prepared. The levels of total and phosphorylated IκBα in the cytoplasm and the p65 subunit in the nucleus are determined by Western blotting using specific antibodies.

Signaling Pathway Diagram

Caption: 5,7-DMF blocks the NF-κB pathway by inhibiting IKK, preventing pro-inflammatory gene expression.

Conclusion

5,7-Dimethoxyflavone demonstrates significant therapeutic potential for the management of metabolic syndrome through its concerted actions on obesity, insulin resistance, dyslipidemia, and inflammation. Its ability to modulate multiple key signaling pathways, including AMPK, PPARs, and NF-κB, underscores its promise as a multi-target agent. The preclinical data presented in this guide provide a strong rationale for further investigation, including well-designed clinical trials, to validate the efficacy and safety of 5,7-dimethoxyflavone in human populations with metabolic syndrome. The detailed experimental protocols and pathway diagrams offered herein are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor. While the current evidence is promising, it is largely based on preclinical studies, and robust clinical data in humans is still needed to confirm its therapeutic utility.

References

- 1. 5,7-Dimethoxyflavone Attenuates Sarcopenic Obesity by Enhancing PGC-1α–Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice [mdpi.com]

- 2. One moment, please... [caringsunshine.com]

- 3. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam | springermedicine.com [springermedicine.com]

- 4. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of (R)-5,7-Dimethoxyflavanone Bioactivity: A Technical Guide

Disclaimer: Limited direct research exists for the (R)-stereoisomer of 5,7-Dimethoxyflavanone. This guide summarizes the bioactivity of 5,7-Dimethoxyflavanone and the closely related 5,7-Dimethoxyflavone, providing a foundational understanding for researchers. It is crucial to experimentally verify these findings for the specific (R)-enantiomer.

Introduction

(R)-5,7-Dimethoxyflavanone is a flavonoid, a class of natural compounds known for their diverse pharmacological properties. This technical guide provides an in-depth overview of the initial characterization of its bioactivity, drawing from studies on 5,7-Dimethoxyflavanone and 5,7-Dimethoxyflavone. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings on the bioactivity of 5,7-Dimethoxyflavone, offering a comparative overview of its effects across various experimental models.

Table 1: Anticancer and Cytotoxic Effects

| Compound | Cell Line | Assay | Endpoint | Quantitative Result |

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | IC50 | 25 µM[1] |

| 5,7-Dimethoxyflavone | VK2/E6E7 and End1/E6E7 (Endometriosis) | Proliferation Assay | Inhibition | Effective at 0-100 µM (48h)[2] |

Table 2: Anti-inflammatory Activity

| Compound | Model System | Assay | Endpoint | Quantitative Result |

| 5,7-Dimethoxyflavone | Rat Model of Pleurisy | Prostaglandin Production | Inhibition | Marked inhibition[3] |

| 5,7-Dimethoxyflavone | Rat Model of Carrageenan-induced Pleurisy | Exudate Volume | Reduction | Effective at 75-150 mg/kg[4] |

| 5,7-Dimethoxyflavone | LPS-stimulated Macrophages | Nitric Oxide (NO) Production | Reduction | Effective inhibition[1] |

| 5,7-Dimethoxyflavone | LPS-stimulated Macrophages | Prostaglandin E2 (PGE2) Production | Reduction | Effective inhibition |

Table 3: Neuroprotective and Other Bioactivities

| Compound | Model System | Assay | Endpoint | Quantitative Result |

| 5,7-Dimethoxyflavone | Mouse Model of Memory Impairment | ELISA | Amyloid-β, IL-1β, IL-6, TNF-α Levels | Significant reduction |

| 5,7-Dimethoxyflavone | Mouse Model of Memory Impairment | ELISA | Brain-Derived Neurotrophic Factor (BDNF) Levels | Increase |

| 5,7-Dimethoxyflavone | Butyrylcholinesterase (BChE) Inhibition Assay | BChE Activity | IC50 | 2.7-fold higher activity when complexed with HPβ-CD |

| 5,7-Dimethoxyflavone | Streptozotocin-induced Diabetic Rats | Blood Glucose Levels | Reduction | Significant reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 5,7-Dimethoxyflavanone's bioactivity.

Cell Viability and Cytotoxicity Assessment: MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

This compound

-

Human hepatoma (HepG2) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete cell culture medium to achieve final concentrations ranging from 10 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To assess the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A parallel MTT assay should be performed to ensure the observed effects are not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

The bioactivity of 5,7-Dimethoxyflavanone is mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and a general workflow for their investigation.

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

Caption: Postulated interaction of this compound with the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing the bioactivity of a novel compound.

Conclusion

The initial characterization of 5,7-Dimethoxyflavanone and related methoxyflavones reveals a promising profile of anticancer, anti-inflammatory, and neuroprotective activities. These effects appear to be mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The data and protocols presented in this technical guide provide a solid foundation for researchers to undertake further investigation into the specific bioactivities and therapeutic potential of this compound. Future studies should focus on confirming these activities for the (R)-enantiomer, elucidating its precise molecular targets, and evaluating its efficacy and safety in preclinical models.

References

- 1. benchchem.com [benchchem.com]

- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of 5,7-Dimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 5,7-Dimethoxyflavone (5,7-DMF), a naturally occurring flavonoid found in plants like Kaempferia parviflora (black ginger), has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth exploration of the anti-inflammatory effects of 5,7-DMF, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of 5,7-Dimethoxyflavone has been quantified in various in vitro and in vivo models. The following tables summarize key data, providing a comparative overview of its potency.

Table 1: In Vitro Anti-inflammatory Activity of 5,7-Dimethoxyflavone

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | IC50: 29.5 µM | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | Moderate Inhibition | [2] |

| Tumor Necrosis Factor-alpha (TNF-α) Release | RAW 264.7 | LPS | TNF-α | Moderate Inhibition | [3] |

| Interleukin-6 (IL-6) Production | Aged Mouse Muscle | Aging | IL-6 mRNA | Significant Decrease | [3] |

| Degranulation | RBL-2H3 | Antigen | β-hexosaminidase | Potent Inhibition |

Table 2: In Vivo Anti-inflammatory Activity of 5,7-Dimethoxyflavone

| Animal Model | Parameter Measured | Dosage | Effect | Reference |

| Rat Paw Edema (Carrageenan-induced) | Paw Volume | Not Specified | Comparable to aspirin | |

| Rat Pleurisy Model | Exudate Volume, Leukocyte Migration, Prostaglandin Biosynthesis | Not Specified | Antiexudative, Inhibited leukocyte migration, Markedly inhibited prostaglandin biosynthesis | |

| Aged Mice | Serum TNF-α and IL-6 levels | 25 and 50 mg/kg/day for 8 weeks | Significantly decreased | [3] |

Signaling Pathways Modulated by 5,7-Dimethoxyflavone

5,7-Dimethoxyflavone exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 5,7-DMF has been shown to inhibit the activation of the NF-κB pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. 5,7-DMF has been suggested to modulate the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of 5,7-Dimethoxyflavone.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of 5,7-DMF in a cell-based assay.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 5,7-Dimethoxyflavone (dissolved in a suitable solvent like DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10 ng/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar or Sprague-Dawley rats (150-250g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6 per group):

-

Group I: Vehicle control (e.g., saline).

-

Group II: Positive control (e.g., Aspirin).

-

Group III-V: 5,7-Dimethoxyflavone at different doses.

-

-

Drug Administration: Administer the vehicle, aspirin, or 5,7-Dimethoxyflavone orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation: The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hours) from the paw volume at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for NF-κB and MAPK Pathways

-

Cell Lysis: After treatment and stimulation as described in the in vitro workflow, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK, phospho-IκBα, p65, phospho-ERK, phospho-JNK, phospho-p38, and their total forms) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

5,7-Dimethoxyflavone demonstrates significant anti-inflammatory properties through its ability to suppress the production of key inflammatory mediators. Its mechanism of action is primarily attributed to the downregulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound in the management of inflammatory diseases. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and PGE2 inhibitory activity of 5,7-dihydroxyflavones and their O-methylated flavone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dimethoxyflavone: A Key Regulator of Mitochondrial Biogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a hallmark of numerous age-related and metabolic diseases. The process of mitochondrial biogenesis, the formation of new mitochondria, is crucial for maintaining cellular energy homeostasis and overall cellular health. Emerging research has identified 5,7-dimethoxyflavone (DMF), a naturally occurring flavonoid, as a potent modulator of mitochondrial biogenesis. This technical guide provides a comprehensive overview of the role of DMF in regulating this fundamental cellular process, with a focus on its underlying molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial biogenesis.

Core Mechanism of Action: The PGC-1α-Mediated Pathway

5,7-Dimethoxyflavone primarily exerts its effects on mitochondrial biogenesis through the activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway. PGC-1α is a master regulator of mitochondrial biogenesis, and its activation initiates a downstream cascade of gene expression leading to the production of new mitochondria.[1][2]

The signaling cascade initiated by DMF involves several key upstream and downstream effectors:

-

AMP-activated protein kinase (AMPK): DMF has been shown to increase the phosphorylation and activation of AMPK, a critical cellular energy sensor. Activated AMPK can, in turn, phosphorylate and activate PGC-1α, thereby linking cellular energy status to mitochondrial biogenesis.

-